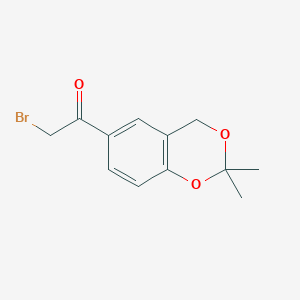
2-溴-1-(2,2-二甲基-4H-1,3-苯并二氧杂环己-6-基)乙酮
概述
描述
“2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone” is a chemical compound with the CAS Number: 102293-80-1. It has a molecular weight of 285.14 . It is a solid substance stored at refrigerator temperatures .
Synthesis Analysis
The synthesis of “2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone” can be achieved from 2,2-Dimethoxypropane and 2-BROMO-1-[4-HYDROXY-3-(HYDROXYMETHYL)PHENYL]ETHAN-1-ONE .Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H13BrO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5H,6-7H2,1-2H3 . The molecular formula is C12H13BrO3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 390.4±42.0 °C and a predicted density of 1.415±0.06 g/cm3 .科学研究应用
对映选择性合成
Jiang等人(2016年)的研究详细介绍了一种高度对映选择性的合成策略,用于合成(R)-沙美特罗,起始物为2-溴-1-(2,2-二甲基-4H-1,3-苯并二氧杂环己-6-基)乙酮。该方法获得了产品,具有良好的纯度、对映过量和收率(Li-Jiao Jiang et al., 2016)。
溴-苯并咪唑衍生物的合成
Abdel‐Aziz等人(2011年)从与2-溴-1-(2,2-二甲基-4H-1,3-苯并二氧杂环己-6-基)乙酮相关的化合物出发,合成了各种溴-苯并咪唑衍生物。这些化合物显示出显著的免疫抑制和免疫刺激作用,以及对某些癌细胞的细胞毒性(H. Abdel‐Aziz等人,2011)。
化学保护基应用
李红霞(2007年)研究了2-溴-1-(2,5-二甲氧基苯基)乙酮的合成,证明其作为化学保护基的有效性。该研究没有观察到不同溶剂中的光解现象(Li Hong-xia, 2007)。
噻唑衍生物的合成
Bashandy等人(2008年)的研究涉及制备2-溴-1-(3,4-二甲基苯基)乙酮及其转化为噻唑衍生物。这些化合物通过各种光谱方法进行了分析(M. S. Bashandy et al., 2008)。
抗炎活性
Labanauskas等人(2004年)合成了显示抗炎活性的新三唑硫醇衍生物。这些化合物是使用1-(1,3-苯并二氧杂环戊-5-基)-2-溴-1-乙酮,一个相关化合物进行制备(L. Labanauskas et al., 2004)。
DNA和RNA结合研究
Mandal等人(2019年)合成了一种新的铜(II)化合物,使用与2-溴-1-(2,2-二甲基-4H-1,3-苯并二氧杂环己-6-基)乙酮相关的席夫碱配体。该研究探讨了该化合物的DNA和RNA结合方面(N. Mandal et al., 2019)。
α-溴香豆素衍生物的合成
Budak和Ceylan(2009年)的研究涉及合成含有2-噻吩环的α-溴香豆素,起始物为与2-溴-1-(2,2-二甲基-4H-1,3-苯并二氧杂环己-6-基)乙酮相关的化合物(Yakup Budak et al., 2009)。
安全和危害
属性
IUPAC Name |
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c1-12(2)15-7-9-5-8(10(14)6-13)3-4-11(9)16-12/h3-5H,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYXUPGLQCUYJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2=C(O1)C=CC(=C2)C(=O)CBr)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457039 | |
| Record name | Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone | |
CAS RN |
102293-80-1 | |
| Record name | Ethanone, 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 102293-80-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in pharmaceutical synthesis?
A1: 2-Bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone serves as a crucial starting material in the enantioselective synthesis of (R)-salmeterol []. This is significant because (R)-salmeterol is the enantiomerically pure form of salmeterol, a long-acting β2-adrenergic receptor agonist used in asthma treatment. By utilizing 2-bromo-1-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)ethanone in an enantioselective synthesis, researchers can achieve a high degree of purity and yield for the desired (R)-enantiomer []. This is essential for pharmaceutical applications where the purity and stereochemistry of drugs can significantly impact their efficacy and safety.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

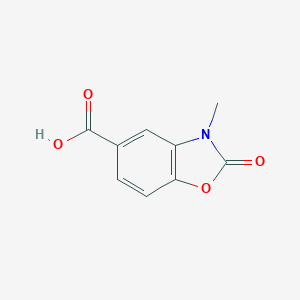

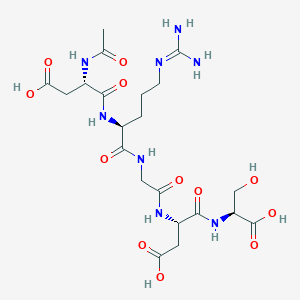
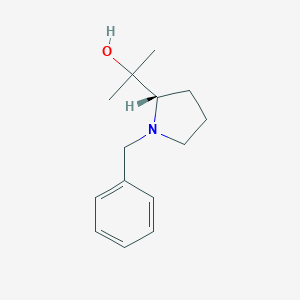
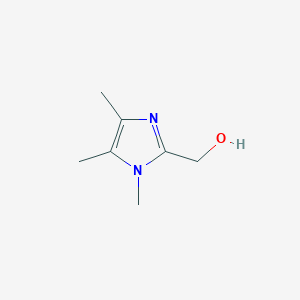

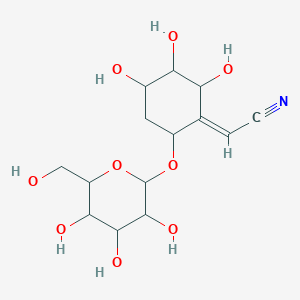
![2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B177902.png)

![2-(4-Methylphenyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B177905.png)
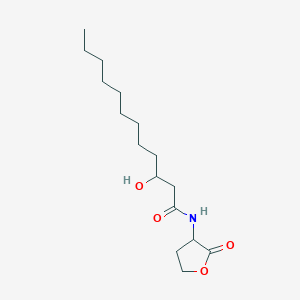
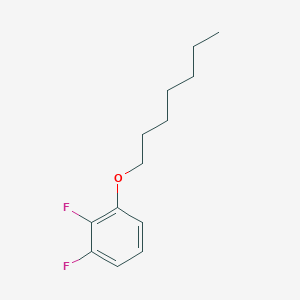
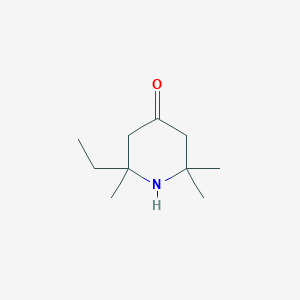
![[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-ethynyloxan-2-yl]methyl acetate](/img/structure/B177913.png)